molecular formula C22H16N2O5S B4699289 methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate

methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate

Cat. No. B4699289
M. Wt: 420.4 g/mol
InChI Key: NFMWPJAIRPCVRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step organic reactions, including the formation of ester and amide bonds. A related compound, 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, was synthesized and studied using single crystal X-ray diffraction, confirming the structure via IR, 1H and 13C NMR spectroscopy, and mass spectrometry, indicating a similar approach could be applied for the synthesis of the target compound (Ramazani et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, revealing detailed information about the geometric parameters, including bond lengths, angles, and the overall 3D conformation of the molecule. For instance, the structure of a related molecule was solved in a monoclinic space group, providing insight into the spatial arrangement of the functional groups and the molecule's stereochemistry (Ramazani et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of the compound is influenced by its functional groups, including reactions typical for esters, amides, and aromatic systems. For example, the presence of the thiophene ring suggests susceptibility to electrophilic aromatic substitution, while the ester and amide functionalities may undergo hydrolysis under specific conditions. Research on similar molecules has shown that they can participate in various organic reactions, providing a basis for the synthesis of more complex derivatives and exploring the compound's reactivity (Ramazani et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It could vary depending on the context in which the compound is used, such as in a biological or chemical process .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the resources I have. It’s always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as organic synthesis, medicinal chemistry, or materials science. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5S/c1-29-22(28)16-11-17(13-7-3-2-4-8-13)30-19(16)23-18(25)12-24-20(26)14-9-5-6-10-15(14)21(24)27/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMWPJAIRPCVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate
Reactant of Route 3
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methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate

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